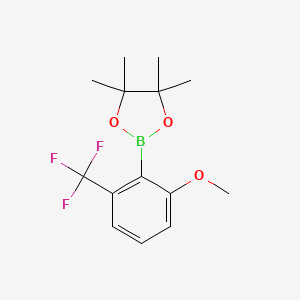
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester
Descripción general
Descripción
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester is a boronic acid derivative commonly used in organic chemistry research. This compound is known for its versatility and is an important reagent in the synthesis of various organic molecules . It has the molecular formula C14H18BF3O3 and a molecular weight of 302.1 g/mol .
Métodos De Preparación
The synthesis of 2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester typically involves the reaction of 2-methoxy-6-trifluoromethylphenylboronic acid with pinacol in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction usually takes place in an organic solvent such as ethanol, methanol, or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less commonly documented.
Substitution Reactions: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and methanol . The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester exerts its effects primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, for example, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon–carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester can be compared with other boronic acid derivatives such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Trifluoromethylphenylboronic acid
What sets this compound apart is its unique combination of functional groups, which provides distinct reactivity and versatility in various synthetic applications .
Propiedades
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(14(16,17)18)7-6-8-10(11)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIXLMPMHUGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















